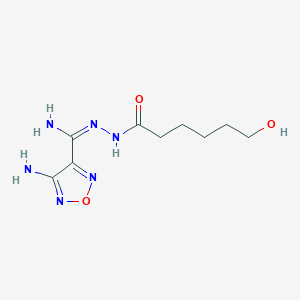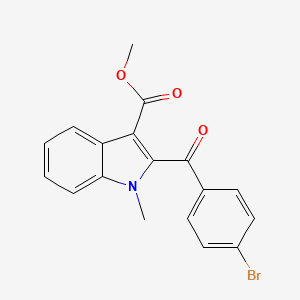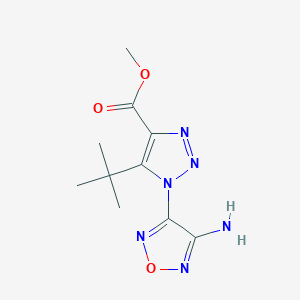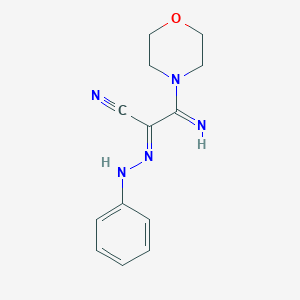
4-amino-N'-(6-hydroxyhexanoyl)-1,2,5-oxadiazole-3-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a hydroxyhexanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE typically involves multiple steps. One common approach is the condensation reaction between 4-amino-1,2,5-oxadiazole-3-carbaldehyde and 6-hydroxyhexanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification steps like recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various heterocyclic compounds.
Scientific Research Applications
N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in developing new therapeutic agents due to its unique structure.
Industry: The compound can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
N’-[(E)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-6-HYDROXYHEXANEHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H16N6O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]-6-hydroxyhexanamide |
InChI |
InChI=1S/C9H16N6O3/c10-8(7-9(11)15-18-14-7)13-12-6(17)4-2-1-3-5-16/h16H,1-5H2,(H2,10,13)(H2,11,15)(H,12,17) |
InChI Key |
SPFIXJRQKIEPNJ-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCC(=O)N/N=C(\C1=NON=C1N)/N)CCO |
Canonical SMILES |
C(CCC(=O)NN=C(C1=NON=C1N)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethoxy[2-(2-{2-[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)ethoxy]ethoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B11524645.png)
![(11E)-11-(furan-2-ylmethylidene)-4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione](/img/structure/B11524651.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11524653.png)




![N-(4-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B11524696.png)

![N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11524700.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11524715.png)
![Benzothiazol-2(3H)-one, 3-[3-(2,3-dihydro-2-oxo-3-benzothiazolyl)-1-oxopropyl]-](/img/structure/B11524716.png)

![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)
